molecular formula C10H15NO4S B14651114 3-(4-Methoxyanilino)propane-1-sulfonic acid CAS No. 52962-51-3

3-(4-Methoxyanilino)propane-1-sulfonic acid

Cat. No.: B14651114
CAS No.: 52962-51-3
M. Wt: 245.30 g/mol
InChI Key: WSIJCHDEVXEUOV-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)propane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group attached to a propane chain, which is further connected to a 4-methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyanilino)propane-1-sulfonic acid typically involves the reaction of 4-methoxyaniline with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyanilino)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-Methoxyanilino)propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications.

Comparison with Similar Compounds

    3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical studies.

    4-Morpholinepropanesulfonic acid: Another buffering agent with similar properties to MOPS.

    HEPES: A buffering compound with a piperazine ring, used in biological systems.

Uniqueness: 3-(4-Methoxyanilino)propane-1-sulfonic acid is unique due to the presence of the 4-methoxyaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

52962-51-3

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

3-(4-methoxyanilino)propane-1-sulfonic acid

InChI

InChI=1S/C10H15NO4S/c1-15-10-5-3-9(4-6-10)11-7-2-8-16(12,13)14/h3-6,11H,2,7-8H2,1H3,(H,12,13,14)

InChI Key

WSIJCHDEVXEUOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCCCS(=O)(=O)O

Origin of Product

United States

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